molecular formula C14H26O4 B12603496 Ethyl 5-hydroxy-3-oxododecanoate CAS No. 650596-77-3

Ethyl 5-hydroxy-3-oxododecanoate

Katalognummer: B12603496
CAS-Nummer: 650596-77-3
Molekulargewicht: 258.35 g/mol
InChI-Schlüssel: YXZZFEFJWFRJMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-hydroxy-3-oxododecanoate is an organic compound with the molecular formula C14H26O4. It is a derivative of dodecanoic acid, featuring both a hydroxy group and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxy-3-oxododecanoate can be synthesized through several methods. One common approach involves the oxidation of the corresponding bisenolates with molecular oxygen . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using molecular oxygen or other oxidizing agents. The reaction conditions are optimized to ensure maximum yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-hydroxy-3-oxododecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various reagents, including halides and acids, can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of esters, ethers, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-hydroxy-3-oxododecanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 5-hydroxy-3-oxododecanoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical processes, influencing the compound’s overall behavior and effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 5-hydroxydecanoate: Similar structure but with a shorter carbon chain.

    Ethyl 5-hydroxy-3-oxoundecanoate: Similar structure with one less carbon atom.

    Ethyl 5-hydroxy-3-oxotridecanoate: Similar structure with one more carbon atom.

Uniqueness

Ethyl 5-hydroxy-3-oxododecanoate is unique due to its specific carbon chain length and the presence of both hydroxy and keto functional groups. This combination of features makes it particularly useful in various chemical reactions and applications .

Eigenschaften

CAS-Nummer

650596-77-3

Molekularformel

C14H26O4

Molekulargewicht

258.35 g/mol

IUPAC-Name

ethyl 5-hydroxy-3-oxododecanoate

InChI

InChI=1S/C14H26O4/c1-3-5-6-7-8-9-12(15)10-13(16)11-14(17)18-4-2/h12,15H,3-11H2,1-2H3

InChI-Schlüssel

YXZZFEFJWFRJMK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(CC(=O)CC(=O)OCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.